1,1,2,2-Tetrabutyl-1,2-diethynyldisilane

Description

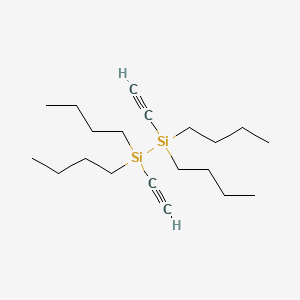

1,1,2,2-Tetrabutyl-1,2-diethynyldisilane is an organosilicon compound featuring a disilane (Si–Si) backbone substituted with four butyl groups and two ethynyl (C≡CH) groups. The tetrabutyl groups confer steric bulk, while the ethynyl groups introduce sp-hybridized carbon centers, influencing electronic and reactivity profiles.

Properties

CAS No. |

122202-71-5 |

|---|---|

Molecular Formula |

C20H38Si2 |

Molecular Weight |

334.7 g/mol |

IUPAC Name |

dibutyl-[dibutyl(ethynyl)silyl]-ethynylsilane |

InChI |

InChI=1S/C20H38Si2/c1-7-13-17-21(11-5,18-14-8-2)22(12-6,19-15-9-3)20-16-10-4/h5-6H,7-10,13-20H2,1-4H3 |

InChI Key |

JEESEOMSSWBITC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CCCC)(C#C)[Si](CCCC)(CCCC)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane typically involves the reaction of butyl-substituted disilanes with ethynylating agents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 1,1,2,2-tetrabutyl-disilane and ethynyl halides. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran or toluene, and requires careful control of temperature and reaction time to achieve high yields.

Chemical Reactions Analysis

1,1,2,2-Tetrabutyl-1,2-diethynyldisilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.

Substitution: The ethynyl groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted disilanes.

Polymerization: The compound can participate in polymerization reactions to form organosilicon polymers with unique properties.

Scientific Research Applications

1,1,2,2-Tetrabutyl-1,2-diethynyldisilane has several scientific research applications, including:

Materials Science: It is used in the synthesis of organosilicon polymers and materials with unique electronic and optical properties.

Catalysis: The compound serves as a precursor for the preparation of catalysts used in various organic transformations.

Surface Modification: It is employed in the modification of surfaces to impart hydrophobic or oleophobic properties.

Biological Research: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane involves its interaction with molecular targets through its ethynyl and butyl groups. The ethynyl groups can participate in π-π interactions and coordinate with metal centers, while the butyl groups provide hydrophobic interactions. These interactions enable the compound to act as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Similar Disilane Compounds

Structural and Molecular Properties

The table below compares key structural attributes and molecular parameters of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane with similar disilanes:

*Note: The molecular formula and weight of this compound are inferred based on substituent contributions.

Key Observations:

- Electronic Effects : Ethynyl groups (sp-hybridized) are more electron-withdrawing than vinyl (sp<sup>2</sup>) or phenyl groups, altering the disilane’s electronic environment .

Reactivity Trends

- Ethynyl vs. Vinyl/Phenyl : Ethynyl groups may enhance susceptibility to cycloaddition reactions (e.g., [2+2] or Diels-Alder) compared to vinyl or phenyl substituents, as seen in photoreactions of disiliranes with fullerenes .

- Chlorine Substituents : 1,2-Dichloro-tetramethyldisilane exhibits high reactivity toward hydrolysis and nucleophilic substitution, whereas tetrabutyl/ethynyl derivatives likely show greater stability under ambient conditions.

Physical Properties and Stability

- Boiling Points : Bulky substituents (e.g., butyl, phenyl) elevate boiling points. For example, 1,2-dichloro-tetramethyldisilane boils at 148–149°C , while diphenyldisilane (270.5 g/mol) likely has a higher boiling point.

- Stability : Ethynyl groups may increase sensitivity to oxidation, necessitating inert storage conditions, as seen for moisture-sensitive dichlorodisilanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.